N-(4-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanyl acetamide derivatives featuring a 1,2,4-triazole core substituted with pyridine and alkyl groups. Its structure includes:
- 4-butylphenyl group: A hydrophobic aromatic moiety linked via an acetamide bridge.
- Sulfanyl (-S-) linkage: Enhances molecular flexibility and interaction with biological targets, such as insect olfactory receptors (Orco) .
This compound (referred to as OLC15 in ) is identified as a potent Orco antagonist, inhibiting insect host-seeking behaviors . Its activity contrasts with agonists like VUAA1, highlighting the importance of structural modifications in modulating receptor function.
Properties
CAS No. |
618426-72-5 |
|---|---|
Molecular Formula |
C21H25N5OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H25N5OS/c1-3-5-7-16-9-11-18(12-10-16)23-19(27)15-28-21-25-24-20(26(21)4-2)17-8-6-13-22-14-17/h6,8-14H,3-5,7,15H2,1-2H3,(H,23,27) |
InChI Key |
HHCGBDBZSMEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyridine and butylphenyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key structural variations among analogues include:
Alkyl Chain Length on Phenyl Group: Target Compound: 4-butylphenyl (C4 chain). VUAA1: 4-ethylphenyl (C2 chain) . OLC12: 4-isopropylphenyl (branched C3 chain) .
Pyridine Position :
- Target Compound : Pyridin-3-yl (meta-substitution).
- VUAA1 : Pyridin-3-yl .
- OLC12 : Pyridin-4-yl (para-substitution) .
- OLC15 () : Pyridin-2-yl (ortho-substitution).
- Impact : Pyridin-3-yl and pyridin-4-yl favor Orco agonism, while pyridin-2-yl correlates with antagonism .
Triazole Substitutions: 4-Ethyl Group: Common in VUAA1, OLC12, and the target compound. Alternative Substituents: Compounds in feature 4-amino or 4-(substituted aryl carbamoyl) groups, altering electronic properties and bioactivity .
Functional Comparison: Agonism vs. Antagonism
*OLC15 is reported as the most potent Orco antagonist in cross-species studies, with higher efficacy than VUAA1-derived antagonists .
Biological Activity
N-(4-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a butylphenyl group , a triazole ring , and a sulfanyl moiety . Its molecular formula is C₁₈H₂₃N₃S, with a molecular weight of approximately 354.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it an interesting candidate for further research.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃S |
| Molecular Weight | 354.45 g/mol |
| Key Functional Groups | Butylphenyl, Triazole, Sulfanyl |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound demonstrates potent effects against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The triazole ring is particularly noted for its role in inhibiting enzymes critical for these processes.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
Study 1: Efficacy Against Drug-resistant Strains
A recent study explored the efficacy of this compound against drug-resistant strains of bacteria. The results indicated that this compound could serve as a promising alternative treatment for infections caused by resistant pathogens.
Findings :
- The compound showed superior activity compared to traditional antibiotics.
- It was effective in vitro against strains exhibiting resistance to multiple drugs.
Study 2: In Vivo Toxicology Assessment
Another investigation focused on the toxicological profile of this compound in animal models. The study aimed to assess any adverse effects associated with its therapeutic use.
Findings :
- No significant toxicity was observed at therapeutic doses.
- The compound was well-tolerated in vivo, supporting its potential for clinical application.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, long-term effects, and potential applications in other therapeutic areas such as antifungal and anticancer treatments are essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
